molecular formula C10H15NOS B13029841 (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Cat. No.: B13029841
M. Wt: 197.30 g/mol
InChI Key: OEZDLOLXBIECOF-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a chiral amino alcohol building block of high interest in advanced organic and pharmaceutical research. This compound features both amino and hydroxyl functional groups on a propanol backbone attached to a 3-methylthiophene ring, making it a versatile precursor for the synthesis of complex molecules . Chiral amino alcohols of this class are critically valuable as ligands in asymmetric synthesis, catalysts, and resolving agents . The defined (1S,2S) stereochemistry is particularly significant for constructing molecules with specific three-dimensional architectures, which is a cornerstone in the development of active pharmaceutical ingredients (APIs) and functional materials . Researchers utilize this scaffold to explore new chemical spaces in drug discovery, leveraging the thiophene moiety as a privileged structure in medicinal chemistry. The compound requires cold-chain transportation to ensure stability and is supplied with detailed analytical data. This compound is intended for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI Key

OEZDLOLXBIECOF-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)SC)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Amination of Epoxides

One widely used approach involves the ring-opening of chiral epoxides with amine nucleophiles:

  • Step 1: Preparation of a chiral epoxide intermediate derived from 3-methylthiophenyl-substituted propen-2-ol precursors.
  • Step 2: Nucleophilic ring-opening of the epoxide by ammonia or a primary amine under controlled conditions (low temperature, inert atmosphere) to introduce the amino group.
  • Step 3: Purification and isolation of the (1S,2S) stereoisomer, often facilitated by chiral chromatography or crystallization.

This method benefits from high regio- and stereoselectivity when catalyzed by chiral metal complexes or organocatalysts.

Asymmetric Hydrogenation

Another prominent method is the asymmetric hydrogenation of prochiral imines or enamines derived from 3-methylthiophenyl ketones:

  • Step 1: Synthesis of the corresponding imine or enamine intermediate from 3-methylthiophenyl ketone and ammonia or amine.
  • Step 2: Catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rh, Ru complexes) under mild hydrogen pressure and temperature.
  • Step 3: Workup and isolation yield the chiral amino alcohol with high enantiomeric excess.

This route is favored industrially for scalability and enantiopurity.

Enzymatic Reduction

Biocatalytic methods use enzymes such as transaminases or reductases to convert prochiral ketones or epoxides into chiral amino alcohols:

  • Enzymes selectively reduce the ketone or open the epoxide ring with high stereocontrol.
  • Reaction conditions are typically aqueous, mild temperature, and neutral pH.
  • This method offers environmentally friendly synthesis with excellent stereoselectivity.

Representative Reaction Conditions and Parameters

Method Key Reagents/Catalysts Solvent Temperature Time Yield & Purity
Asymmetric epoxide opening Chiral metal catalyst, ammonia or primary amine THF, DMF, or aqueous 0–35 °C 12–24 h High yield (>80%), >95% ee
Asymmetric hydrogenation Rh or Ru chiral catalyst, H2 gas Methanol, EtOH 25–50 °C 4–16 h High yield (>85%), >98% ee
Enzymatic reduction Transaminase or reductase enzymes Buffer solution 20–40 °C 12–48 h Moderate to high yield, excellent ee

*ee = enantiomeric excess

Purification and Characterization

  • Purification: Typically involves extraction, crystallization, and chiral HPLC to ensure stereochemical purity.
  • Characterization: Confirmed by NMR spectroscopy, optical rotation, and chiral chromatography. The molecular formula is C10H15NOS with molecular weight approximately 197.30 g/mol.

Summary Table of Preparation Methods

Preparation Method Advantages Challenges Typical Yield & Enantiopurity
Asymmetric epoxide opening High stereoselectivity, versatile Requires chiral catalysts, longer reaction times >80%, >95% ee
Asymmetric hydrogenation Scalable, high enantiopurity Requires expensive catalysts, H2 handling >85%, >98% ee
Enzymatic reduction Environmentally friendly, mild conditions Enzyme cost, substrate specificity Moderate to high, excellent ee

Research Findings and Notes

  • The choice of chiral catalyst and reaction conditions critically influences the stereochemical outcome and yield.
  • Low temperature and inert atmosphere prevent side reactions and racemization.
  • Industrial synthesis favors asymmetric hydrogenation due to scalability and reproducibility.
  • Enzymatic methods are gaining attention for green chemistry applications but may require enzyme engineering for optimal performance.
  • The presence of the 3-methylthiophenyl group affects reactivity and requires careful optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

Structural Information

The compound features a stereocenter, which contributes to its biological activity and interaction with various receptors. The presence of a methylthio group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL exhibit antidepressant properties. A study demonstrated that the structural modifications around the amino alcohol framework could enhance serotonin reuptake inhibition, making them potential candidates for treating depression .

Analgesic Properties
Another area of investigation is the analgesic effects of this compound. Preliminary studies suggest that it may interact with pain pathways, providing insights into new analgesic drug development .

Material Science

Polymer Chemistry
The compound has been explored as a building block for synthesizing novel polymers. Its amino alcohol functionality allows for the formation of polyurethanes and other copolymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials .

Environmental Science

Environmental Remediation
The compound's solubility and reactivity make it a candidate for environmental remediation processes. Studies have shown that similar compounds can effectively bind to pollutants, facilitating their removal from contaminated sites .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntidepressant
This compoundAnalgesic
Similar Amino AlcoholsEnvironmental Remediation

Case Study 1: Antidepressant Development

A recent study investigated the efficacy of structurally similar compounds to this compound in animal models of depression. The results indicated significant improvements in behavioral tests compared to control groups, suggesting a promising avenue for further drug development focused on serotonin modulation .

Case Study 2: Polymer Synthesis

In a study aimed at developing new biodegradable polymers, researchers utilized this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and degradation rates suitable for environmental applications .

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with structurally related analogs, emphasizing substituent effects on molecular properties.

Table 1: Key Properties of Structurally Similar Compounds

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Purity Notable Properties/Substituent Effects
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl C₁₃H₂₁NO 207.3 N/A Bulky tert-butyl group increases steric hindrance and lipophilicity.
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-trifluorophenyl C₉H₁₀F₃NO 205.18 ≥95% Electron-withdrawing F atoms enhance stability and polarity.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS 251.18 N/A -SCF₃ group adds hydrophobicity and electron-withdrawing effects.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 253.65 N/A Cl and CF₃ groups synergistically enhance reactivity and lipophilicity.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo-5-methylphenyl C₁₀H₁₄BrNO 244.13 N/A Bromine increases molecular weight and potential halogen bonding.
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl (oxygen-containing heterocycle) C₇H₁₁NO₂ 141.17 N/A Furyl group introduces hydrogen-bonding potential and reduced steric bulk.

Substituent-Specific Analysis

These groups may also reduce solubility in nonpolar solvents.

Halogenated Derivatives: Bromine (C₁₀H₁₄BrNO, ) and chlorine (C₁₀H₁₁ClF₃NO, ) increase molecular weight and lipophilicity (ClogP). Halogens may facilitate halogen bonding, relevant in protein-ligand interactions.

Steric Effects: The tert-butyl group (C₁₃H₂₁NO, ) introduces significant steric bulk, which could hinder molecular packing or binding to sterically sensitive targets.

Heterocyclic vs.

Stereochemical Considerations

The (1S,2S) configuration of the target compound differs from the (1S,2R) stereochemistry seen in most analogs (e.g., –). Stereochemistry critically influences pharmacological activity; for example, β-amino alcohols with (1S,2R) configurations are often explored as β-blockers. The (1S,2S) configuration may alter hydrogen-bonding networks or receptor selectivity.

Biological Activity

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with a distinctive molecular structure that includes an amino group, a hydroxyl group, and a 3-methylthiophenyl moiety. Its molecular formula is C10_{10}H15_{15}NOS, and it has a molecular weight of approximately 197.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's unique structure allows it to participate in various chemical reactions, making it versatile for synthetic applications. The presence of the thiophenyl group may contribute to its interaction with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC10_{10}H15_{15}NOS
Molecular Weight197.30 g/mol
CAS Number1270118-39-2
Chiral Configuration(1S,2S)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50_{50} values in the nanomolar range against MCF-7 breast cancer cells. This suggests that this compound may possess similar properties.

Interaction Studies

Research into the interaction of this compound with biological molecules has focused on understanding its mechanism of action. These studies often involve:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Cell Cycle Analysis : Investigating effects on cell cycle progression in cancer cells.

For example, flow cytometry studies have shown that related compounds can induce apoptosis in cancer cells by arresting them in specific phases of the cell cycle.

Study on Antiproliferative Activity

A notable case study examined the antiproliferative effects of various derivatives of amino alcohols on MCF-7 cells. The study found that certain modifications to the amino alcohol structure significantly enhanced biological activity.

Table 1: Antiproliferative Activities of Related Compounds

Compound NameIC50_{50} (nM)Mechanism of Action
This compoundTBDPotential tubulin destabilization
CA-4 (Reference Compound)3.9Inhibition of tubulin polymerization
Compound X33Apoptosis induction via G2/M_{2}/M arrest

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